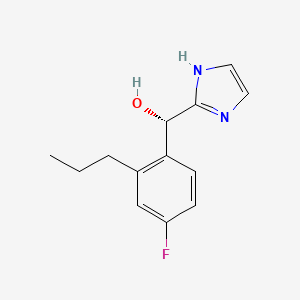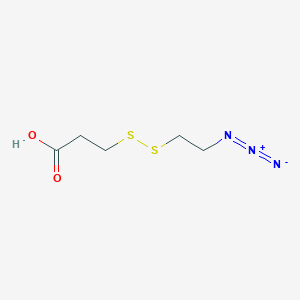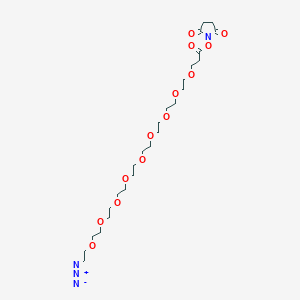
Antimycine A3
Vue d'ensemble
Description
Purothionin AII is an amidobenzoic acid.
Antimycin A3 is a natural product found in Streptomyces argillaceus with data available.
Applications De Recherche Scientifique
Recherche sur le cancer : inhibiteurs des protéines anti-apoptotiques
L’antimycine A3 a été étudiée pour son potentiel en tant qu’inhibiteur des protéines anti-apoptotiques dans les cellules cancéreuses. Plus précisément, elle a été conçue et ancrée de manière moléculaire en tant qu’analogue pour cibler Bcl-2, une protéine qui contribue à la survie des cellules cancéreuses du sein {svg_1}. Cette application est importante car elle ouvre des voies pour développer de nouveaux agents thérapeutiques qui peuvent potentiellement prolonger la survie des patients atteints d’un cancer du sein en induisant l’apoptose dans les cellules cancéreuses.
Microbiologie : activité antifongique
Historiquement, l’this compound a suscité de l’intérêt en raison de sa toxicité pour les champignons pathogènes. Son rôle d’inhibiteur puissant de la respiration aérobie en fait un candidat pour l’étude des infections fongiques et le développement de traitements antifongiques {svg_2}. La compréhension de son mécanisme peut conduire à des progrès dans la lutte contre les maladies fongiques.
Aquaculture : poison pour les poissons
En aquaculture, l’this compound a été utilisée comme piscicide, une substance chimique utilisée pour éliminer les espèces de poissons indésirables des plans d’eau {svg_3}. Cette application est cruciale pour maintenir l’équilibre écologique et gérer les populations de poissons dans des environnements contrôlés.
Biochimie : études de la chaîne respiratoire
L’this compound est un inhibiteur bien connu de la chaîne de transport des électrons mitochondriale, plus précisément au niveau du complexe III. Cette propriété en fait un outil précieux pour les biochimistes qui étudient les subtilités de la respiration cellulaire et de la production d’énergie {svg_4}. Elle aide à comprendre les processus fondamentaux qui alimentent la vie au niveau cellulaire.
Chimie synthétique : méthodes de synthèse améliorées
Les recherches sur la synthèse de l’this compound ont conduit à des méthodes de production améliorées, ce qui est essentiel pour son application dans divers domaines. Un processus de synthèse efficace peut rendre le composé plus accessible pour la recherche et les applications pratiques {svg_5}.
Mycologie médicale : étude de la blastomycose
La blastomycine, un autre nom pour l’this compound, est liée à l’étude de la blastomycose, une infection fongique causée par l’inhalation de spores de Blastomyces dermatitidis. Les recherches sur les antigènes de la paroi cellulaire de Blastomyces fournissent des méthodes de diagnostic rapides pour cette infection, bien que des problèmes de réactivité croisée existent {svg_6}. Cette recherche est essentielle pour la détection précoce et le traitement de la maladie.
Épidémiologie : répartition de la maladie et facteurs de risque
L’étude de la blastomycine comprend également des recherches épidémiologiques, axées sur la répartition géographique, le créneau écologique et les facteurs de risque associés à la blastomycose {svg_7}. Cette recherche est essentielle pour les stratégies de santé publique et les efforts de prévention contre les mycoses endémiques.
Techniques de diagnostic : identification et gestion
Les progrès dans le diagnostic de la blastomycose, facilités par l’étude de la blastomycine, ont conduit au développement de nouvelles techniques pour identifier et gérer cette infection. Cela comprend des méthodes de culture et une identification histopathologique, qui sont cruciales pour un diagnostic précis et un traitement efficace {svg_8}.
Mécanisme D'action
Safety and Hazards
Antimycin A3 is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .
Orientations Futures
Antimycin A3 has shown selective cytotoxicity toward cultured A549 human lung epithelial adenocarcinoma cells, in comparison with WI-38 normal human lung fibroblasts . This illustrates one application of the transacylation reaction used in its synthesis . Further efforts to develop therapeutic agents based on the structure of Antimycin A3 could be a promising direction .
Analyse Biochimique
Biochemical Properties
Antimycin A3 plays a crucial role in biochemical reactions by binding to the Q (inner) site of mitochondrial complex III (cytochrome bc1). This binding inhibits mitochondrial respiration by blocking the electron transport chain, specifically the reduction of ubiquinone to ubiquinol . Antimycin A3 also inhibits ATP-citrate lyase and stimulates the production of reactive oxygen species . In molecular modeling studies, antimycin A3 binds to a mutant form of Bcl-2, indicating its interaction with proteins involved in apoptosis .
Cellular Effects
Antimycin A3 has profound effects on various types of cells and cellular processes. By inhibiting mitochondrial respiration, it disrupts ATP production, leading to a decrease in cellular energy levels . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, antimycin A3 induces the production of reactive oxygen species, which can lead to oxidative stress and subsequent cellular damage . Additionally, it has been shown to affect the translocation of glucose transporter 1 to the plasma membrane in vascular endothelial cells under hypoxic conditions .
Molecular Mechanism
The molecular mechanism of action of antimycin A3 involves its binding to the Qi site of cytochrome c reductase in mitochondrial complex III . This binding inhibits the reduction of ubiquinone to ubiquinol, thereby disrupting the Q-cycle of enzyme turnover and the entire electron transport chain . As a result, ATP production is halted, leading to a cascade of cellular effects. Antimycin A3 also interacts with other biomolecules, such as ATP-citrate lyase and Bcl-2, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of antimycin A3 change over time. The compound is relatively stable, but its inhibitory effects on mitochondrial respiration can lead to long-term cellular dysfunction . Studies have shown that antimycin A3’s binding to complex III is essentially irreversible, meaning its effects persist even after the compound is removed . Over time, cells exposed to antimycin A3 may exhibit increased oxidative stress and damage due to the sustained production of reactive oxygen species .
Dosage Effects in Animal Models
The effects of antimycin A3 vary with different dosages in animal models. At low doses, antimycin A3 effectively inhibits mitochondrial respiration without causing significant toxicity . At higher doses, the compound can induce severe oxidative stress, cellular damage, and even cell death . These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Antimycin A3 is involved in several metabolic pathways, primarily through its inhibition of mitochondrial complex III . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species . Additionally, antimycin A3 affects the cyclic electron flow in photosynthetic organisms, further illustrating its impact on metabolic processes .
Transport and Distribution
Within cells and tissues, antimycin A3 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments . The compound’s higher diffusion coefficient in agar suggests it can effectively penetrate cellular membranes . Once inside the cell, antimycin A3 accumulates in mitochondria, where it exerts its inhibitory effects on complex III .
Subcellular Localization
Antimycin A3 primarily localizes to the mitochondria, where it inhibits the electron transport chain . This subcellular localization is crucial for its function, as it allows the compound to directly interact with mitochondrial complex III. Additionally, antimycin A3’s effects on glucose transporter 1 translocation to the plasma membrane under hypoxic conditions highlight its influence on other cellular compartments .
Propriétés
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVXUMVNWSNIG-PDPGNHKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037189 | |
| Record name | Antimycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116095-17-1, 522-70-3, 58239-09-1 | |
| Record name | Antimycin A3b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimycin A3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Antimycin A3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMYCIN A3B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Purothionin AII | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









